molecular formula C24H22FN5O3S B11296275 N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide

N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide

Cat. No.: B11296275
M. Wt: 479.5 g/mol
InChI Key: JNCHRYLNWKQBIM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide is a synthetic small molecule characterized by a pteridin-4-one core substituted with a 4-methoxyphenylmethyl group at position 3 and a sulfanyl-linked butanamide chain bearing a 2-fluorophenyl moiety.

Properties

Molecular Formula

C24H22FN5O3S

Molecular Weight

479.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanylbutanamide

InChI

InChI=1S/C24H22FN5O3S/c1-3-19(22(31)28-18-7-5-4-6-17(18)25)34-24-29-21-20(26-12-13-27-21)23(32)30(24)14-15-8-10-16(33-2)11-9-15/h4-13,19H,3,14H2,1-2H3,(H,28,31)

InChI Key

JNCHRYLNWKQBIM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1F)SC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, structure, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H20FN3O3SC_{19}H_{20}FN_3O_3S. Its structure features a fluorophenyl group, a methoxyphenyl moiety, and a pteridinyl sulfanyl group, which are significant for its biological interactions.

PropertyValue
Molecular Weight373.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of pteridinyl compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Studies

In vitro assays using human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups. The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway.

Antimicrobial Activity

Research suggests that derivatives of the methoxyphenyl group possess antimicrobial properties. The compound's structure may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of structurally related compounds found that they were effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing promising results for further development.

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented in various studies. The presence of the methoxy group is thought to contribute to this activity by inhibiting pro-inflammatory cytokines.

Research Findings

A recent publication highlighted the ability of related compounds to reduce inflammation in animal models of arthritis, suggesting that this compound could have similar effects.

The biological activity of this compound is believed to stem from multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Interference with Cell Signaling Pathways : It could disrupt signaling pathways that promote survival and proliferation in cancer cells.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound may induce cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, particularly in the sulfanyl-butanamide backbone and heterocyclic systems. Below is a detailed comparison based on substituents, molecular features, and inferred properties.

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Inferred Properties References
N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide ~C₂₅H₂₃FN₄O₃S* 2-fluorophenyl, 4-methoxyphenylmethyl, pteridin-4-one ~478.5 High lipophilicity (fluorine, methoxy), potential metabolic stability (fluorine)
N-(4-methoxyphenyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide C₂₂H₂₅N₃O₃S₂ (637321-17-6) 4-methoxyphenyl, tetrahydrobenzothiolopyrimidin-4-one 463.6 Moderate solubility (tetrahydro ring), sulfur-enhanced π-stacking
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Not reported 3-chloro-4-methoxyphenyl, thieno[3,2-d]pyrimidin-4-one, isobutyl ~435.9 Increased halogenated hydrophobicity, potential thiophene-mediated redox activity
N-(4-ethylphenyl)-2-{[3-(2-{[(4-fluorophenyl)methyl]amino}-2-oxoethyl)-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide Not reported 4-ethylphenyl, imidazo[1,2-c]quinazolin-2-one, 4-fluorophenylmethyl ~600.0 Enhanced aromatic stacking (quinazolin), potential amine-mediated solubility challenges
4-Methoxybutyrylfentanyl C₂₃H₂₉N₃O₂ (DEA data) 4-methoxyphenyl, piperidinyl, phenethyl 379.5 Opioid receptor affinity (piperidinyl), rapid metabolism (methoxy demethylation)

Key Comparisons

Tetrahydrobenzothiolo[2,3-d]pyrimidin () introduces a sulfur atom and a saturated ring, which may reduce planarity and alter binding kinetics compared to the fully aromatic pteridin system .

Methoxy groups (e.g., 4-methoxyphenylmethyl in the target compound) are susceptible to oxidative demethylation, whereas fluorine substituents enhance metabolic stability, as seen in fluorinated fentanyl analogs () .

Sulfanyl Linker Positioning :

  • The sulfanyl group in the target compound bridges the pteridin and butanamide moieties, a feature shared with N-(3-chloro-4-methoxyphenyl)-2-...acetamide (). This linkage may facilitate disulfide bond formation or redox-mediated activity in vivo .

Research Implications and Limitations

The diversity of heterocyclic cores and substituents across similar molecules (e.g., pteridin vs. quinazolin vs. thienopyrimidin) underscores the need for targeted studies to elucidate structure-activity relationships (SAR). Future research should prioritize synthesis, enzymatic assays, and pharmacokinetic profiling to validate hypotheses derived from structural comparisons.

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